molecular formula C20H54Cl6N6 B8007656 N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl

Cat. No.: B8007656
M. Wt: 591.4 g/mol
InChI Key: VPQWKCJAWBRIJH-UHFFFAOYSA-N
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Description

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl: is a chemical compound with the molecular formula C20H52Cl6N6. It is a hexahydrochloride salt of a polyamine, which consists of an octane backbone with four aminopropyl groups attached to it. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl typically involves the reaction of octane-1,8-diamine with 3-chloropropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of octane-1,8-diamine attack the chloropropyl groups, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by drying under reduced pressure. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The aminopropyl groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of polyamine metabolism and its role in cellular processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl involves its interaction with various molecular targets and pathways. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can modulate the activity of enzymes involved in polyamine metabolism, affecting cellular growth and proliferation.

Comparison with Similar Compounds

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl can be compared with other polyamines, such as:

    Spermidine: A naturally occurring polyamine with three amino groups.

    Spermine: Another naturally occurring polyamine with four amino groups.

    N1,N1-Bis(3-aminopropyl)octane-1,8-diamine: A related compound with two aminopropyl groups.

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to other polyamines.

Properties

IUPAC Name

N,N,N',N'-tetrakis(3-aminopropyl)octane-1,8-diamine;hexahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H48N6.6ClH/c21-11-7-17-25(18-8-12-22)15-5-3-1-2-4-6-16-26(19-9-13-23)20-10-14-24;;;;;;/h1-24H2;6*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWKCJAWBRIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN(CCCN)CCCN)CCCN(CCCN)CCCN.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H54Cl6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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